Pharmacokinetic Predictability: CYP2D6 Polymorphism Independence vs. Venlafaxine
The pharmacokinetics of Desvenlafaxine Succinate are not affected by CYP2D6 genetic polymorphisms, unlike its parent compound venlafaxine. In a direct crossover study, following administration of Desvenlafaxine 100 mg, mean peak plasma concentration (Cmax) and total drug exposure (AUC) were comparable between CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs) [1]. In stark contrast, after a single dose of venlafaxine ER 75 mg, PMs exhibited a 445% higher AUC for venlafaxine and a significantly lower exposure to its active metabolite desvenlafaxine compared to EMs [2].
| Evidence Dimension | Plasma Exposure (AUC) Variability by CYP2D6 Phenotype |
|---|---|
| Target Compound Data | No statistically significant difference in AUC or Cmax between CYP2D6 EMs and PMs after 100 mg dose [1]. |
| Comparator Or Baseline | Venlafaxine ER 75 mg: AUC of active metabolite (ODV) is 445% higher in EMs vs. PMs; AUC of parent drug (venlafaxine) is 445% higher in PMs vs. EMs [2]. |
| Quantified Difference | Absolute difference in exposure variability: Desvenlafaxine exposure is phenotype-independent; Venlafaxine exposure varies by 4.45-fold depending on phenotype. |
| Conditions | Randomized, open-label, crossover study in 14 healthy adult volunteers (7 EMs and 7 PMs) with single oral dose administration [REFS-1, REFS-2]. |
Why This Matters
This evidence provides a clear procurement rationale: desvenlafaxine ensures more predictable and uniform pharmacokinetic exposure across a genetically diverse patient population or research cohort, reducing the risk of variable outcomes in clinical studies.
- [1] Preskorn, S. H., Nichols, A. I., Paul, J., et al. Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers. Journal of Clinical Psychopharmacology. 2009; 29(1): 39-43. View Source
- [2] Nichols, A. I., et al. Pharmacokinetics of venlafaxine extended release 75 mg and desvenlafaxine 50 mg in healthy CYP2D6 extensive and poor metabolizers: a randomized, open-label, two-period, parallel-group, crossover study. Clinical Drug Investigation. 2011; 31(3): 155-164. View Source
